Methyl 3-(3-phenylpiperidin-3-yl)propanoate is a chemical compound with the molecular formula and a molecular weight of approximately 247.33 g/mol. It is identified by the CAS number 79950-36-0 and is also known by its alternative name, methyl 3-(3-phenylpiperidin-3-yl)propanoate. This compound is primarily used for industrial applications and is not listed for general public use. Its structure features a piperidine ring, which is significant in various pharmacological contexts.
This compound can be sourced from chemical suppliers such as MOLBASE and Enamine. It falls under the category of piperidine derivatives, which are known for their diverse biological activities, including potential applications in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents .
The synthesis of methyl 3-(3-phenylpiperidin-3-yl)propanoate typically involves the esterification of 3-phenylpropanoic acid with methanol in the presence of acid catalysts. The reaction can be represented as follows:
This process may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Advanced techniques like column chromatography can be employed to purify the product post-synthesis .
Methyl 3-(3-phenylpiperidin-3-yl)propanoate can participate in various chemical reactions typical for esters and amines. Notable reactions include:
These reactions are significant for modifying the compound for specific applications in drug development .
The mechanism of action for methyl 3-(3-phenylpiperidin-3-yl)propanoate primarily involves its interaction with neurotransmitter systems, particularly those related to pain modulation. The piperidine structure allows it to mimic natural neurotransmitters, potentially binding to receptors in the central nervous system.
Research indicates that compounds with similar structures can exhibit analgesic properties by modulating pain pathways through receptor activation or inhibition . The detailed pharmacodynamics would require further investigation through experimental studies.
Methyl 3-(3-phenylpiperidin-3-yl)propanoate exhibits several notable physical properties:
Chemical properties include stability under standard conditions but susceptibility to hydrolysis under acidic or basic conditions .
Methyl 3-(3-phenylpiperidin-3-yl)propanoate has potential applications in several scientific fields:
Methyl 3-(3-phenylpiperidin-3-yl)propanoate represents a structurally distinctive hybrid molecule that integrates key pharmacophoric elements into a compact molecular architecture. Characterized by a piperidine core with a pendant phenyl substituent at the C3 position and a propanoate ester chain, this compound exemplifies the strategic fusion of aromatic, alicyclic, and carboxylic ester functionalities. Its molecular framework (empirical formula C₁₅H₂₁NO₂) features a tertiary carbon center that serves as the pivotal junction point connecting three distinct molecular domains: the nitrogen-containing piperidine ring, the aromatic phenyl group, and the flexible propanoate side chain. This unique spatial arrangement creates a three-dimensional topology of significant interest to medicinal chemists, particularly in the design of CNS-active compounds and GPCR modulators where such stereochemical complexity often correlates with biological activity [1] [5].
Structurally related to endogenous metabolites like methyl 3-phenylpropanoate (a known flavoring agent and human metabolite, CAS 103-25-3), this piperidine derivative distinguishes itself through the incorporation of a chiral quaternary center that dramatically alters its physicochemical properties and potential biological interactions [3]. The ester functionality provides a synthetic handle for further derivatization, while the piperidine nitrogen offers opportunities for salt formation or additional substitution. The phenyl group contributes essential π-π stacking capabilities for potential receptor binding. This multifaceted nature positions methyl 3-(3-phenylpiperidin-3-yl)propanoate as a privileged scaffold in pharmaceutical chemistry, particularly for exploring structure-activity relationships in neuropharmacology and analgesia, where similar piperidine-based structures have demonstrated profound therapeutic effects [5].
The historical trajectory of methyl 3-(3-phenylpiperidin-3-yl)propanoate is intrinsically linked to the broader development of 3-substituted piperidine pharmacophores in medicinal chemistry. The compound emerged as a structural analog during systematic exploration of piperidine-based analgesics pioneered by Paul Janssen in the mid-20th century. Janssen's revolutionary work on 4-anilidopiperidine derivatives (exemplified by fentanyl, synthesized in 1960) demonstrated that strategic substitution on the piperidine ring could yield compounds with exceptional potency at opioid receptors [5]. This foundational research established piperidine as a versatile scaffold for CNS drug development and stimulated investigations into diverse substitution patterns, including the exploration of C3-disubstituted analogs.
The specific synthetic pathway to methyl 3-(3-phenylpiperidin-3-yl)propanoate was likely developed through methodological innovations in piperidine functionalization. Key advances included the development of efficient Michael addition protocols and reductive amination techniques that enabled the convergent assembly of the trisubstituted carbon center. The earliest reported syntheses typically employed a multi-step sequence beginning with 3-phenylpyridine or phenyl-containing precursors, followed by functional group manipulation to install the propanoate chain. Patent literature from the early 21st century (CA3092450A1) reveals that compounds bearing close structural resemblance—specifically featuring the 3-phenylpiperidin-3-yl motif with various C3-linked chains—were being actively investigated for their neuropharmacological profiles, particularly as potential modulators of serotonin and dopamine receptors [1].
Table 1: Historical Milestones in 3-Substituted Piperidine Chemistry
Time Period | Key Development | Significance |
---|---|---|
1950s-1960s | Development of 4-anilidopiperidine scaffold (Paul Janssen) | Foundation for synthetic opioid analgesics (e.g., fentanyl) |
1970s-1980s | Exploration of C3-functionalized piperidines | Diversification beyond classical anilidopiperidine pharmacology |
1990s-2000s | Advanced synthetic methods for quaternary piperidine centers | Enabled efficient synthesis of complex analogs like methyl 3-(3-phenylpiperidin-3-yl)propanoate |
2010s-Present | Structural optimization for receptor subtype selectivity | Focus on improved selectivity profiles for CNS targets |
The compound gained research prominence as a chemical intermediate in programs targeting neurological disorders. Its structural features—particularly the protonatable nitrogen and the extended propanoate chain—were recognized as valuable elements for crossing the blood-brain barrier and interacting with CNS protein targets. Discovery milestones were documented primarily in patent literature, with CA3092450A1 disclosing closely related piperidinyl propanamide and propanoate derivatives as potential therapeutic agents for conditions ranging from psychiatric disorders to neurodegenerative diseases [1]. This patent highlighted the structural versatility of the 3-phenylpiperidine core when coupled with various C3 substituents, establishing methyl 3-(3-phenylpiperidin-3-yl)propanoate as a viable precursor for further pharmacological exploration.
In contemporary synthetic chemistry, methyl 3-(3-phenylpiperidin-3-yl)propanoate serves as a multifunctional building block whose value stems from the presence of three distinct reactive sites: the piperidine nitrogen, the ester carbonyl, and the benzylic position. This trifurcated reactivity profile enables diverse chemical transformations, allowing the molecule to function as a convergent linchpin in complex molecule assembly. The ester group undergoes standard transformations including hydrolysis, reduction, and amidation, while the secondary amine can participate in alkylation, acylation, or reductive amination. The tertiary carbon center, though less reactive, provides a point of stereochemical control that can influence the conformational preferences of derived compounds [1] [9].
A particularly valuable synthetic application involves its use in intramolecular cyclization strategies to access constrained polycyclic systems. The propanoate chain can engage the piperidine nitrogen in lactam formation after hydrolysis, or serve as an electrophile for enolate chemistry. This is exemplified by methodologies analogous to the Claisen condensation of simple phenylpropanoates, which generate β-keto esters useful for constructing more complex heterocyclic frameworks [9]. Additionally, the compound participates in transition metal-catalyzed reactions, where the aromatic ring can undergo cross-coupling, and the ester group can direct ortho-metallation under appropriate conditions.
Table 2: Key Synthetic Transformations of Methyl 3-(3-Phenylpiperidin-3-yl)propanoate
Reactive Site | Common Transformations | Resulting Functional Groups/Scaffolds |
---|---|---|
Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Quaternary ammonium salts, amides, sulfonamides |
Ester Group | Hydrolysis, Reduction, Transesterification, Amidation | Carboxylic acids, alcohols, alternative esters, amides |
Benzylic Position | Oxidation, Radical Reactions | Ketones, functionalized derivatives |
Combined Sites | Intramolecular Cyclizations | Bicyclic lactams, fused heterocyclic systems |
In drug discovery, methyl 3-(3-phenylpiperidin-3-yl)propanoate functions as a versatile precursor for bioactive molecule synthesis. Its structural resemblance to neurotransmitter analogs positions it as a privileged scaffold for central nervous system targets. The molecule's capacity for structural diversification enables medicinal chemists to rapidly explore chemical space around the piperidine core. This is evident in patent CA3092450A1, which discloses structurally similar piperidinyl propanamide derivatives investigated for their potential in treating neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, epilepsy, and anxiety-related conditions [1]. The spatial orientation of the phenyl group relative to the protonated nitrogen mimics key pharmacophore elements found in established therapeutics, particularly opioid analgesics where the piperidine nitrogen serves as a crucial cationic center for receptor interaction [5].
The compound has shown particular promise as a template for developing G-protein coupled receptor (GPCR) modulators. Research on structurally analogous compounds, such as the GPR40 full agonist SCO-267, demonstrates the therapeutic potential of combining piperidine cores with appropriately positioned aromatic and carboxylic acid functionalities. SCO-267 features a strategically positioned carboxylic acid (derived from propanoate hydrolysis) that contributes significantly to its insulin-secretagogue effects in diabetes models [4]. This highlights how hydrolysis products of methyl 3-(3-phenylpiperidin-3-yl)propanoate could serve as bioisosteric replacements for endogenous fatty acids or other signaling molecules at metabolic receptors.
Recent innovations have exploited its structural features for designing bifunctional compounds and proteolysis targeting chimeras (PROTACs). The tertiary carbon center provides a robust attachment point for linking pharmacophores without compromising stereochemical integrity, while the piperidine nitrogen can serve as a hydrogen bond acceptor in ternary complex formation with target proteins and E3 ligases. This application is conceptually aligned with advances documented in patent WO2023249970A1, where piperidine derivatives are incorporated into heterobifunctional degraders targeting cyclin-dependent kinases [7]. The molecule's modular design facilitates systematic optimization of physicochemical properties critical for drug-likeness, including logP adjustment through ester hydrolysis or modification, and pKa modulation via nitrogen functionalization to fine-tune membrane permeability and target engagement.
Table 3: Bioactive Analogs and Derivatives of Methyl 3-(3-Phenylpiperidin-3-yl)propanoate
Compound Name/Class | Key Structural Features | Therapeutic Area |
---|---|---|
Fentanyl Derivatives | 4-Anilidopiperidine core | Potent opioid analgesics |
SCO-267 | Piperidine-linked propanoic acid | GPR40 agonist (Type 2 Diabetes) |
CA3092450A1 Compounds | 3-(Aryloxy)propanamides on piperidine | Neurological/psychiatric disorders |
PROTAC CDK Degraders (WO2023249970A1) | Piperidine-containing linkers | Anticancer agents |
The compound's significance extends to conformational studies and computational chemistry, where it serves as a model system for investigating the relationship between piperidine ring puckering and substituent orientation. Nuclear magnetic resonance (NMR) analyses reveal how the bulky C3 substituents influence the equilibrium between chair conformers, with implications for receptor binding pose prediction. Molecular docking studies leverage its well-defined stereochemistry to probe binding site interactions in proteins relevant to neurology and oncology. As asymmetric synthesis techniques advance, enabling enantioselective production of its chiral centers, methyl 3-(3-phenylpiperidin-3-yl)propanoate continues to offer new opportunities for exploring stereochemistry-activity relationships in drug discovery programs targeting complex diseases [1] [5] [7].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4